Cas no 189439-55-2 (Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate)

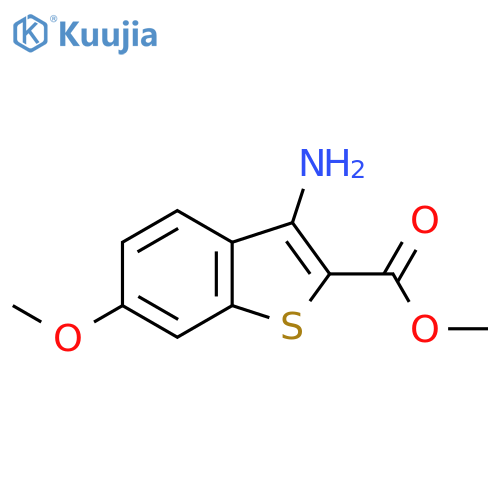

189439-55-2 structure

商品名:Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate

CAS番号:189439-55-2

MF:C11H11NO3S

メガワット:237.274941682816

MDL:MFCD27996422

CID:1094927

PubChem ID:10705031

Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate

- 3-Amino-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester

- BS-21956

- 189439-55-2

- SCHEMBL8435973

- D85384

- methyl 3-amino-6-methoxy-1-benzothiophene-2-carboxylate

- Z1722500752

- EN300-7393809

- 3-Amino-6-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester

- Methyl3-amino-6-methoxybenzo[b]thiophene-2-carboxylate

- VZWRCBXURPSNIX-UHFFFAOYSA-N

- Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester

- Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate

-

- MDL: MFCD27996422

- インチ: InChI=1S/C11H11NO3S/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,12H2,1-2H3

- InChIKey: VZWRCBXURPSNIX-UHFFFAOYSA-N

- ほほえんだ: COC1=CC2=C(C=C1)C(=C(C(=O)OC)S2)N

計算された属性

- せいみつぶんしりょう: 237.04596439g/mol

- どういたいしつりょう: 237.04596439g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 89.8Ų

Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-7393809-5.0g |

methyl 3-amino-6-methoxy-1-benzothiophene-2-carboxylate |

189439-55-2 | 95.0% | 5.0g |

$950.0 | 2025-02-20 | |

| Enamine | EN300-7393809-0.25g |

methyl 3-amino-6-methoxy-1-benzothiophene-2-carboxylate |

189439-55-2 | 95.0% | 0.25g |

$146.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1015296-100mg |

Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester |

189439-55-2 | 95% | 100mg |

$200 | 2024-06-07 | |

| 1PlusChem | 1P002E4W-1g |

Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester |

189439-55-2 | 95% | 1g |

$414.00 | 2023-12-19 | |

| 1PlusChem | 1P002E4W-5g |

Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester |

189439-55-2 | 95% | 5g |

$1236.00 | 2023-12-19 | |

| 1PlusChem | 1P002E4W-10g |

Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester |

189439-55-2 | 95% | 10g |

$2249.00 | 2023-12-19 | |

| Aaron | AR002ED8-5g |

Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester |

189439-55-2 | 95% | 5g |

$1332.00 | 2025-02-11 | |

| Aaron | AR002ED8-100mg |

Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester |

189439-55-2 | 95% | 100mg |

$166.00 | 2025-04-01 | |

| A2B Chem LLC | AB10832-2.5g |

Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate |

189439-55-2 | 95% | 2.5g |

$605.00 | 2024-01-02 | |

| A2B Chem LLC | AB10832-5g |

Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate |

189439-55-2 | 95% | 5g |

$1761.00 | 2024-04-20 |

Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

189439-55-2 (Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate) 関連製品

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 152840-81-8(Valine-1-13C (9CI))

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量